5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid is a complex organic compound with a unique structure that combines a benzodioxin ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with suitable reagents to introduce the oxazole ring. The reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but differs in its functional groups, leading to different biological activities.
4-Bromobenzenesulfonamide derivatives: These compounds also contain the benzodioxin moiety and are studied for their potential therapeutic applications.
Uniqueness
What sets 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid apart is its unique combination of the benzodioxin and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential drug development.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-12(15)8-6-10(18-13-8)7-1-2-9-11(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSBAJCNQWULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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